4-[1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]MORPHOLINE
Overview
Description
4-[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a combination of fluorine, methoxy, and sulfonyl groups attached to a piperidine ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the fluorine, methoxy, and sulfonyl groups. Common synthetic methods may include:
Electrophilic Aromatic Substitution: This method can be used to introduce the fluorine and methoxy groups onto the benzene ring.
Nucleophilic Substitution: This reaction can be employed to attach the sulfonyl group to the benzene ring.
Amide Bond Formation: The piperidine and morpholine rings can be connected via an amide bond formation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Possible applications in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
- 5-Fluoro-2-methoxybenzenesulfonyl chloride
- 3-Fluoro-4-methoxybenzenesulfonyl chloride
- 5-Fluoro-2-methoxybenzonitrile
Comparison: Compared to these similar compounds, 4-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine is unique due to the presence of both the piperidine and morpholine rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5S/c1-24-15-5-4-14(18)11-16(15)26(22,23)20-6-2-3-13(12-20)17(21)19-7-9-25-10-8-19/h4-5,11,13H,2-3,6-10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZFPZSTMMCOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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